

# Bexobrutideg (NX-5948): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Bexobrutideg** (NX-5948) is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule that represents a significant advancement in the landscape of B-cell malignancy therapeutics. It functions as a targeted protein degrader of Bruton's tyrosine kinase (BTK), a clinically validated target in various B-cell cancers. Unlike traditional BTK inhibitors that block the enzyme's activity, **bexobrutideg** facilitates the complete elimination of the BTK protein, offering a novel mechanism to overcome resistance and address the scaffolding functions of BTK. This technical guide provides a comprehensive overview of the discovery and development timeline of **bexobrutideg**, its mechanism of action, preclinical data, and clinical trial results.

# **Discovery and Preclinical Development**

While specific details of the initial medicinal chemistry campaign remain proprietary to Nurix Therapeutics, the discovery of **bexobrutideg** was driven by the need to overcome the limitations of existing BTK inhibitors, namely acquired resistance mutations and the kinase-independent scaffolding function of BTK.[1][2][3] The development of a heterobifunctional degrader that hijacks the ubiquitin-proteasome system was a key strategic approach.[4][5]

**Bexobrutideg** is a chimeric molecule designed to bind simultaneously to BTK and the cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[4][6] This



proximity leads to the polyubiquitination of BTK, marking it for degradation by the 26S proteasome.[4][5]

# **Preclinical Pharmacology**

Preclinical studies demonstrated that **bexobrutideg** is a potent and selective degrader of both wild-type and clinically relevant mutant forms of BTK.[3][7]

Table 1: In Vitro Degradation of BTK by **Bexobrutideg** 

Cell Line/System	BTK Form	DC50 (Concentration for 50% Degradation)	Reference
Lymphoma Cell Lines	Wild-type	< 1 nM	[7]
Peripheral Blood Mononuclear Cells (PBMCs)	Wild-type	< 1 nM	[7]
Cell Lines	C481S mutant	1.0 nM	[7]
Primary Human B Cells	Wild-type	0.34 nM	[6]

**Bexobrutideg**'s catalytic mechanism of action allows a single molecule to mediate the degradation of multiple BTK protein copies.[8] Preclinical data highlighted that one molecule of **bexobrutideg** can degrade approximately 10,000 copies of BTK per hour.

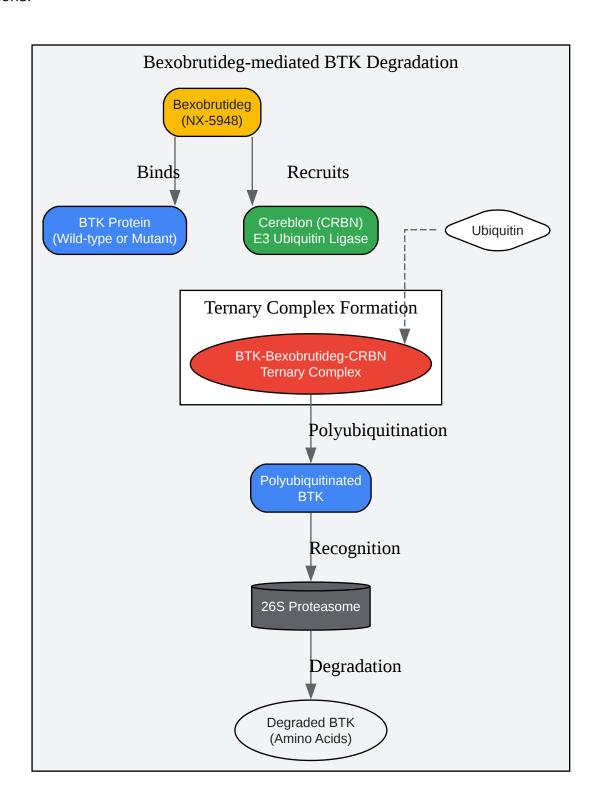
In vivo studies using xenograft models of B-cell malignancies demonstrated significant tumor growth inhibition, even in models harboring BTK resistance mutations.[4][9] Furthermore, **bexobrutideg** exhibited the ability to penetrate the CNS in animal models, a critical feature for treating B-cell malignancies with CNS involvement.[7][8]

#### **Mechanism of Action**

**Bexobrutideg**'s mechanism of action is centered on targeted protein degradation. The molecule acts as a molecular glue between BTK and the E3 ubiquitin ligase cereblon. This induced proximity facilitates the transfer of ubiquitin molecules to BTK, leading to its



degradation by the proteasome and thereby eliminating both its enzymatic and scaffolding functions.



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Bexobrutideg's mechanism of action.

# **Clinical Development**

**Bexobrutideg** has undergone extensive clinical evaluation in patients with relapsed or refractory B-cell malignancies.

# Phase 1a/1b Clinical Trial (NCT05131022)

This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, tolerability, and preliminary efficacy of **bexobrutideg** in patients with various B-cell malignancies who had received multiple prior therapies.[2][5][10]

Table 2: Key Clinical Efficacy Data from the Phase 1a/1b Trial of Bexobrutideg

Indication	Patient Population	N	Objective Response Rate (ORR)	Key Highlights	Data Cutoff/Refer ence
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)	Relapsed/Ref ractory	47 (evaluable)	80.9%	Durable responses, including in patients with prior BTK and BCL2 inhibitor exposure.[11]	12-Mar- 2025[2][11]
Waldenström Macroglobuli nemia (WM)	Relapsed/Ref ractory	19 (evaluable)	84.2%	Rapid and durable responses, regardless of prior BTKi therapy or mutation status.[5][12]	12-Mar- 2025[5][12]



The safety profile of **bexobrutideg** was generally well-tolerated, with the most common treatment-emergent adverse events being petechiae, diarrhea, purpura/contusion, neutropenia, and thrombocytopenia, which were mostly low-grade.[5][12]

## Pivotal Phase 2 DAYBreak Study (NCT07221500)

Based on the promising results from the Phase 1 trial, Nurix initiated the DAYBreak study, a pivotal single-arm Phase 2 trial of **bexobrutideg** in patients with relapsed or refractory CLL.



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Workflow of the DAYBreak pivotal Phase 2 study.

# **Experimental Protocols**

Detailed experimental protocols for the discovery and preclinical evaluation of **bexobrutideg** are not fully available in the public domain. However, based on published summaries, the following methodologies were likely employed.

#### In Vitro BTK Degradation Assay (Western Blot)

- Objective: To quantify the degradation of BTK protein in cancer cell lines upon treatment with bexobrutideg.
- Methodology:
  - Cell Culture: B-cell malignancy cell lines (e.g., TMD8) are cultured in appropriate media.
  - Treatment: Cells are treated with varying concentrations of **bexobrutideg** for a specified duration.
  - Cell Lysis: Cells are lysed to extract total protein.
  - Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).



- SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BTK and a loading control (e.g., GAPDH).
- Detection: An appropriate secondary antibody conjugated to a reporter enzyme (e.g., HRP) is used for detection via chemiluminescence.
- Analysis: Densitometry is used to quantify BTK protein levels relative to the loading control, and DC50 values are calculated.[4]

## In Vivo Xenograft Tumor Model

- Objective: To assess the anti-tumor efficacy of **bexobrutideg** in a living organism.
- Methodology:
  - Cell Implantation: Human B-cell malignancy cells (e.g., TMD8 with wild-type or mutant BTK) are implanted subcutaneously into immunocompromised mice.[4][13]
  - Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
  - Treatment Administration: Mice are randomized into treatment and control groups.
     Bexobrutideg is administered orally at various doses and schedules.
  - Tumor Measurement: Tumor volume is measured regularly using calipers.
  - Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.[4][13]

#### Conclusion

**Bexobrutideg** (NX-5948) is a promising, first-in-class BTK protein degrader with a novel mechanism of action that has demonstrated significant preclinical and clinical activity in various B-cell malignancies. Its ability to degrade both wild-type and mutant BTK, coupled with its CNS penetrance, positions it as a potentially transformative therapy for patients who have developed resistance to conventional BTK inhibitors. The ongoing clinical development, including the pivotal DAYBreak study, will further elucidate its role in the evolving treatment paradigm for B-cell cancers.



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